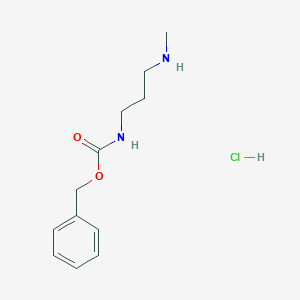

1-Cbz-Amino-3-methylaminopropane hydrochloride

Description

BenchChem offers high-quality 1-Cbz-Amino-3-methylaminopropane hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Cbz-Amino-3-methylaminopropane hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

benzyl N-[3-(methylamino)propyl]carbamate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O2.ClH/c1-13-8-5-9-14-12(15)16-10-11-6-3-2-4-7-11;/h2-4,6-7,13H,5,8-10H2,1H3,(H,14,15);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFVHGWSCWTXESC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCCNC(=O)OCC1=CC=CC=C1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20662568 | |

| Record name | Benzyl [3-(methylamino)propyl]carbamate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20662568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1179362-09-4 | |

| Record name | Benzyl [3-(methylamino)propyl]carbamate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20662568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Physical and chemical properties of 1-Cbz-Amino-3-methylaminopropane hydrochloride

An In-Depth Technical Guide to the Physical and Chemical Properties of Benzyl (3-(methylamino)propyl)carbamate hydrochloride

Executive Summary

Benzyl (3-(methylamino)propyl)carbamate hydrochloride, also known as 1-Cbz-Amino-3-methylaminopropane hydrochloride, is a bifunctional organic molecule of significant interest to the pharmaceutical and chemical synthesis sectors. As a synthetic building block, it provides a stable, protected diamine structure that can be selectively deprotected to reveal reactive primary and secondary amine functionalities. The presence of the carbobenzyloxy (Cbz) protecting group offers robust stability across a range of reaction conditions, yet allows for clean removal under specific, mild protocols, primarily catalytic hydrogenation.[][2] This guide serves as a comprehensive technical resource for researchers and drug development professionals, detailing the core physical and chemical properties, analytical methodologies, and safe handling procedures for this versatile intermediate.

Chemical Identity and Structure

A precise understanding of the molecule's identity is foundational for its effective application in research and development.

Table 2.1: Compound Identification

| Identifier | Value | Reference |

|---|---|---|

| Chemical Name | Benzyl (3-(methylamino)propyl)carbamate hydrochloride | [3] |

| Synonyms | 1-Cbz-Amino-3-methylaminopropane hydrochloride | [4] |

| CAS Number | 1179362-09-4 | [4][5] |

| Molecular Formula | C₁₂H₁₉ClN₂O₂ | [4] |

| Molecular Weight | 258.74 g/mol |[4][6] |

The molecule's structure consists of a propane-1,3-diamine backbone. The primary amine at position 1 is protected with a carbobenzyloxy (Cbz) group, a common and stable urethane-type protecting group. The secondary amine at position 3 is methylated. The hydrochloride salt form indicates that one of the basic nitrogen centers is protonated, paired with a chloride anion, which typically enhances the compound's crystallinity and aqueous solubility.

Caption: Structure of 1-Cbz-Amino-3-methylaminopropane hydrochloride.

Physical Properties

The physical characteristics of a compound dictate its handling, storage, and application in various solvent systems. As a hydrochloride salt, this compound is expected to be a stable, crystalline solid.

Table 3.1: Summary of Physical Properties

| Property | Value / Observation | Rationale / Reference |

|---|---|---|

| Appearance | White to off-white crystalline powder or solid. | Typical for amine hydrochloride salts and related Cbz-protected compounds.[7][8] |

| Melting Point | Data not specifically available. A related compound, benzyl ((1s,3s)-3-(methylamino)cyclobutyl)carbamate hydrochloride, melts at 152-156°C. | [8] |

| Solubility | Expected to be soluble in water and polar organic solvents like methanol and ethanol. Moderately soluble in other organic solvents. | The hydrochloride salt form increases polarity and water solubility.[7][9] The organic backbone provides solubility in organic solvents. |

| Hygroscopicity | Potentially hygroscopic. | Amine salts can attract atmospheric moisture.[9] |

Chemical Properties and Reactivity

The utility of 1-Cbz-Amino-3-methylaminopropane hydrochloride as a synthetic intermediate is defined by its chemical behavior, particularly the stability and selective cleavage of the Cbz group.

Stability and Storage

The Cbz group is known for its stability under a wide variety of non-reductive conditions, making it inert to many synthetic transformations.[2]

-

Recommended Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area to prevent moisture absorption.[10][11]

-

Incompatibilities: Avoid strong oxidizing agents and strong bases. Strong bases will neutralize the hydrochloride salt to the free base, which may be less stable.

Key Chemical Transformations

The primary chemical utility of this compound lies in the selective deprotection of the Cbz-protected amine.

This is the most common and efficient method for removing a Cbz group. The reaction involves the cleavage of the benzylic C-O bond by hydrogen gas in the presence of a palladium catalyst, yielding the free primary amine, toluene, and carbon dioxide.[12]

Caption: Workflow for Cbz deprotection via catalytic hydrogenolysis.

Expert Insight: The choice of solvent is critical. Alcohols like methanol or ethanol are preferred as they readily dissolve the starting material and do not poison the catalyst. The reaction is typically run at room temperature and atmospheric pressure (hydrogen balloon), demonstrating the mildness of this deprotection strategy.

The hydrochloride salt can be converted to its corresponding free base by treatment with an aqueous solution of a mild base, such as sodium bicarbonate or sodium carbonate, followed by extraction into an organic solvent.

Protocol 4.1: Free Base Generation

-

Dissolve 1.0 equivalent of 1-Cbz-Amino-3-methylaminopropane hydrochloride in water.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) with stirring until the pH of the solution is > 9.

-

Extract the aqueous layer three times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the free base as an oil or low-melting solid.

Outline of Synthesis

The synthesis of this compound typically involves a multi-step process starting from a commercially available diamine precursor. The key transformations are the protection of one amine group, followed by modification and protection of the second amine.

Caption: Plausible synthetic pathway for the target compound.

Analytical Methodologies

Robust analytical methods are essential for confirming the identity, purity, and quality of the compound.

Structural Confirmation

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expected signals would include aromatic protons from the benzyl group (~7.3 ppm), a singlet for the benzylic CH₂ (~5.1 ppm), multiplets for the propyl chain protons, and a singlet for the N-CH₃ group. The N-H protons may appear as broad signals.

-

¹³C NMR: Will show characteristic peaks for the carbamate carbonyl (~156 ppm), aromatic carbons (~128-136 ppm), and aliphatic carbons of the propyl chain and methyl group.

-

-

Mass Spectrometry (MS): Electrospray ionization (ESI-MS) should show a prominent peak for the parent cation [M-Cl]⁺ at m/z 223.15, corresponding to the free base C₁₂H₁₈N₂O₂.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

HPLC is the standard method for assessing the purity of non-volatile organic compounds. A reverse-phase method is most appropriate.

Protocol 6.1: HPLC Purity Analysis

-

Instrumentation: HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

-

Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.

-

Gradient: A linear gradient from 5% B to 95% B over 15-20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm (for the benzyl group) and 214 nm.

-

Sample Preparation: Dissolve an accurately weighed sample (~1 mg/mL) in a suitable diluent (e.g., 50:50 Water:Acetonitrile).

-

Analysis: Inject 5-10 µL and integrate the peak areas to determine purity as a percentage area.

Rationale: The C18 column provides excellent separation for moderately polar organic molecules. The TFA in the mobile phase acts as an ion-pairing agent, improving peak shape for the basic amine functionalities. A gradient elution is necessary to ensure elution of both the polar starting material and any potential non-polar impurities.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this exact compound is not widely available, data from structurally related amine hydrochlorides and Cbz-protected compounds can be used to guide safe handling practices.[9][13]

Table 7.1: GHS Hazard Information (Inferred)

| Hazard Class | Statement | Reference |

|---|---|---|

| Acute Toxicity, Oral | H302: Harmful if swallowed. | [9] |

| Skin Corrosion/Irritation | H315: Causes skin irritation. | [14] |

| Serious Eye Damage/Irritation | H319: Causes serious eye irritation. | [14] |

| Specific Target Organ Toxicity | H335: May cause respiratory irritation. |[14] |

Handling Precautions:

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.[11]

-

Engineering Controls: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[10]

-

Hygiene: Avoid contact with skin and eyes. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[11]

References

-

1-CBZ-AMINO-3-METHYLAMINO-PROPANE-HCl - LookChem. (n.d.). Retrieved from [Link]

-

Benzyl carbamate - Wikipedia. (n.d.). Retrieved from [Link]

-

1-Cbz-amino-3-methylamino-propane - ChemBK. (n.d.). Retrieved from [Link]

-

3-Aminopropanamide hydrochloride | C3H9ClN2O | CID 22222288 - PubChem. (n.d.). National Institutes of Health. Retrieved from [Link]

-

1-Amino-3-methyladamantane hydrochloride | C11H20ClN | CID 12910657 - PubChem. (n.d.). National Institutes of Health. Retrieved from [Link]

-

Cbz-Protected Amino Groups - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

- US20100168385A1 - Process for preparing enantiomerically enriched amino-alcohols - Google Patents. (n.d.).

-

Methyl 3-aminopropanoate hydrochloride | C4H10ClNO2 | CID 2734767 - PubChem. (n.d.). National Institutes of Health. Retrieved from [Link]

-

An Excellent Method for Cbz-Protection of Amines | Request PDF - ResearchGate. (2025). Retrieved from [Link]

-

ANALYSIS OF AMINO ACIDS-CONTAINING DRUGS. (n.d.). Retrieved from [Link]

-

Protecting Groups for Amines: Carbamates - Master Organic Chemistry. (2018). Retrieved from [Link]

Sources

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. chembk.com [chembk.com]

- 4. 1-CBZ-AMINO-3-METHYLAMINO-PROPANE-HCl|lookchem [lookchem.com]

- 5. 1179362-09-4|1-Cbz-Amino-3-methylaminopropane hydrochloride|BLD Pharm [bldpharm.com]

- 6. aldlab.com [aldlab.com]

- 7. Benzyl carbamate - Wikipedia [en.wikipedia.org]

- 8. echemi.com [echemi.com]

- 9. assets.thermofisher.com [assets.thermofisher.com]

- 10. echemi.com [echemi.com]

- 11. fishersci.co.uk [fishersci.co.uk]

- 12. US20100168385A1 - Process for preparing enantiomerically enriched amino-alcohols - Google Patents [patents.google.com]

- 13. merckmillipore.com [merckmillipore.com]

- 14. 3-Aminopropanamide hydrochloride | C3H9ClN2O | CID 22222288 - PubChem [pubchem.ncbi.nlm.nih.gov]

Mastering the Spectral Signature: An In-depth Technical Guide to the FT-IR Spectroscopy of 1-Cbz-Amino-3-methylaminopropane Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of pharmaceutical development and complex organic synthesis, the precise characterization of molecular structures is paramount. 1-Cbz-Amino-3-methylaminopropane hydrochloride is a molecule of interest, featuring a carbamate (Cbz) protecting group, a secondary amine, and a hydrochloride salt. Fourier-Transform Infrared (FT-IR) spectroscopy provides a rapid, non-destructive, and highly informative method for confirming the identity and purity of such compounds by probing their vibrational modes. This in-depth technical guide, designed for researchers, scientists, and drug development professionals, offers a comprehensive analysis of the expected FT-IR spectroscopic data for 1-Cbz-Amino-3-methylaminopropane hydrochloride. We will delve into the theoretical underpinnings of its spectral features, provide a detailed protocol for sample analysis, and present a thorough interpretation of the expected absorption bands.

Molecular Structure and Predicted FT-IR Absorption Bands

The structure of 1-Cbz-Amino-3-methylaminopropane hydrochloride dictates its infrared spectrum. The key functional groups that will give rise to characteristic absorption bands are the carbamate group (Cbz), the secondary amine hydrochloride, the aromatic ring of the benzyl group, and the aliphatic propane chain.

Figure 1: Chemical Structure of 1-Cbz-Amino-3-methylaminopropane hydrochloride

Based on this structure, we can predict the key FT-IR absorption bands. The following table summarizes these expectations.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Notes |

| Amine Hydrochloride (R₂NH₂⁺) | N-H Stretching | 2800-2400 | Broad, Strong | This very broad and strong absorption is characteristic of amine salts and often contains multiple smaller peaks.[1] |

| N-H Bending | 1600-1500 | Medium-Strong | May be obscured by the aromatic C=C stretching bands. | |

| Carbamate (Cbz) | N-H Stretching | 3400-3200 | Medium | Should be a sharp peak, distinct from the broad amine salt N-H stretch. |

| C=O Stretching | 1720-1680 | Strong | This is a very characteristic and strong absorption for the carbamate carbonyl.[2][3][4] | |

| C-N Stretching | 1250-1200 | Medium | ||

| C-O Stretching | 1100-1000 | Medium | ||

| Aromatic Ring (Benzyl) | C-H Stretching | 3100-3000 | Medium-Weak | Aromatic C-H stretches appear at higher wavenumbers than aliphatic C-H stretches. |

| C=C Stretching | 1600-1450 | Medium-Weak (multiple bands) | These bands are characteristic of the benzene ring. | |

| C-H Bending (out-of-plane) | 900-675 | Strong | The pattern of these bands can sometimes indicate the substitution pattern of the aromatic ring. | |

| Aliphatic Chain (-CH₂-, -CH₃) | C-H Stretching | 2960-2850 | Medium-Strong | Asymmetric and symmetric stretching of methylene and methyl groups. |

| C-H Bending | 1470-1430 | Medium | Scissoring and bending vibrations. |

Experimental Protocol: Acquiring High-Quality FT-IR Data

To obtain a reliable FT-IR spectrum of 1-Cbz-Amino-3-methylaminopropane hydrochloride, a standardized experimental procedure is crucial. As the compound is a solid hydrochloride salt, the Attenuated Total Reflectance (ATR) or Potassium Bromide (KBr) pellet methods are most suitable.[5][6]

Figure 2: Experimental Workflow for FT-IR Analysis

Step-by-Step Methodology (ATR Method):

-

Sample Preparation:

-

Ensure the sample of 1-Cbz-Amino-3-methylaminopropane hydrochloride is dry. Hydrochloride salts can be hygroscopic, so drying in a vacuum oven or desiccator may be necessary to remove water, which has strong IR absorption bands that can interfere with the spectrum.

-

Grind a small amount of the sample into a fine powder using an agate mortar and pestle. This ensures good contact with the ATR crystal.

-

-

Instrument Preparation:

-

Clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol or ethanol) and allow it to dry completely.

-

Collect a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the instrument and ambient atmosphere (e.g., CO₂ and water vapor).

-

-

Sample Analysis:

-

Place a small amount of the powdered sample onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Apply pressure using the instrument's pressure clamp to ensure firm and uniform contact between the sample and the crystal.

-

Collect the sample spectrum. A typical measurement involves co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

-

-

Data Processing:

-

The instrument software will automatically subtract the background spectrum from the sample spectrum.

-

Perform any necessary data processing, such as baseline correction or ATR correction.

-

In-depth Spectral Interpretation

A detailed analysis of the expected FT-IR spectrum allows for the confirmation of the molecular structure.

-

The Amine Hydrochloride Region (2800-2400 cm⁻¹): The most prominent feature for this molecule is expected to be a very broad and strong absorption band in this region. This is characteristic of the N-H stretching vibrations in the secondary amine hydrochloride salt. The broadness is due to extensive hydrogen bonding between the ammonium cation and the chloride anion.

-

The Carbamate (Cbz) Group Signatures:

-

A sharp, medium-intensity peak is anticipated in the 3400-3200 cm⁻¹ range, corresponding to the N-H stretching of the carbamate. This should be clearly distinguishable from the broad amine salt absorption.

-

A strong, sharp absorption band between 1720-1680 cm⁻¹ is the hallmark of the carbamate C=O stretch.[4] Its presence is a key indicator of the successful Cbz protection.[7][8][9][10][11]

-

-

Aromatic and Aliphatic C-H Vibrations:

-

Look for weaker bands above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹) for the aromatic C-H stretches of the benzyl group.

-

Stronger bands just below 3000 cm⁻¹ (typically 2960-2850 cm⁻¹) will be due to the aliphatic C-H stretching of the propane chain and the methyl group.

-

-

The "Fingerprint" Region (below 1500 cm⁻¹): This region contains a wealth of information from various bending and stretching vibrations.

-

Multiple medium to weak bands between 1600-1450 cm⁻¹ will arise from the C=C stretching of the aromatic ring.

-

The N-H bending of the amine salt is expected around 1600-1500 cm⁻¹, potentially overlapping with the aromatic signals.

-

The C-N and C-O stretching bands of the carbamate group will appear in the 1250-1000 cm⁻¹ range.

-

Strong bands in the 900-675 cm⁻¹ region are likely due to the out-of-plane C-H bending of the benzene ring.

-

Troubleshooting and Data Quality

-

Broad O-H Band (around 3500-3200 cm⁻¹): If a very broad absorption is observed in this region, it indicates the presence of water in the sample. The sample should be thoroughly dried and re-analyzed.

-

Absence of the C=O Stretch (1720-1680 cm⁻¹): The lack of this strong band would suggest that the Cbz group is not present, indicating a potential issue with the synthesis or a different compound altogether.

-

Absence of the Broad Amine Salt Band (2800-2400 cm⁻¹): If this characteristic broad feature is missing and instead a sharper N-H stretch is observed around 3300 cm⁻¹, it may indicate that the compound is in its free base form rather than the hydrochloride salt.

Conclusion

FT-IR spectroscopy is an indispensable tool for the structural elucidation of 1-Cbz-Amino-3-methylaminopropane hydrochloride. By understanding the characteristic absorption frequencies of the constituent functional groups—the carbamate, the secondary amine hydrochloride, the aromatic ring, and the aliphatic chain—researchers can confidently verify the identity, purity, and structural integrity of this important synthetic intermediate. A systematic approach to sample preparation, data acquisition, and spectral interpretation, as outlined in this guide, will ensure the generation of high-quality, reliable data crucial for advancing research and development in the chemical and pharmaceutical sciences.

References

-

ResearchGate. (n.d.). FT-IR spectrum of (R)-R-methylbenzylamine. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]

-

Organic Chemistry Portal. (2019, October 2). Cbz-Protected Amino Groups. Retrieved from [Link]

-

PMC - NIH. (n.d.). Characterization of Hydrochloride and Tannate Salts of Diphenhydramine. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR absorption bands in CA carbamate (CA-P 1 , CA-P 2 ). Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectra of 3-amino-1-propanol (a) and tert-butylN-(3-hydroxypropyl) carbamate (b). Retrieved from [Link]

- Google Patents. (n.d.). US20120277471A1 - Synthesis Method of 3-Methylamino-1, 2-Propanediol.

-

ScienceDirect. (2025, August 7). Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies. Retrieved from [Link]

-

ACS Publications. (2025, December 8). Spectroscopic Identification of Carbamate Formation and Synergistic Binding in Amide–CO 2 ̅ Complexes. Retrieved from [Link]

-

Midac Corporation. (n.d.). PPM-Level HCl Measurements from Cement Kilns and Waste Incinerators by FTIR Spectroscopy. Retrieved from [Link]

-

JAOAC. (n.d.). Characteristic Infrared Absorption Spectra and Frequencies of Carbamate Pesticides. Retrieved from [Link]

-

Spectroscopy Online. (2019, September 1). Organic Nitrogen Compounds V: Amine Salts. Retrieved from [Link]

-

NIH. (n.d.). An ATR-FTIR Study on the Effect of Molecular Structural Variations on the CO2 Absorption Characteristics of Heterocyclic Amines, Part II. Retrieved from [Link]

-

Organic Syntheses. (2015, March 25). Preparation of Mono-‐Cbz Protected Guanidines. Retrieved from [Link]

-

NIST WebBook. (n.d.). Hydrogen chloride. Retrieved from [Link]

-

MDPI. (n.d.). Detection of Organophosphorus, Pyrethroid, and Carbamate Pesticides in Tomato Peels: A Spectroscopic Study. Retrieved from [Link]

- Google Patents. (n.d.). US20100168385A1 - Process for preparing enantiomerically enriched amino-alcohols.

Sources

- 1. spectroscopyonline.com [spectroscopyonline.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. academic.oup.com [academic.oup.com]

- 5. Characterization of Hydrochloride and Tannate Salts of Diphenhydramine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Cbz-Protected Amino Groups [organic-chemistry.org]

- 8. glaserr.missouri.edu [glaserr.missouri.edu]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]

- 11. US20100168385A1 - Process for preparing enantiomerically enriched amino-alcohols - Google Patents [patents.google.com]

The Strategic Role of the Carboxybenzyl (Cbz) Group in Diamine Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The selective protection of amino groups is a cornerstone of modern organic synthesis, particularly in the construction of complex molecules such as pharmaceuticals and peptidomimetics. Among the arsenal of amine protecting groups, the carboxybenzyl (Cbz or Z) group occupies a venerable position due to its robustness, ease of introduction, and versatile deprotection methods. This technical guide provides a comprehensive exploration of the Cbz group's application in the synthesis of diamines, with a particular focus on the strategic challenge of achieving selective mono-protection. We will delve into the mechanistic underpinnings of Cbz protection and deprotection, offer field-proven protocols for various diamine substrates, and present a comparative analysis with other common protecting groups to empower researchers in making informed decisions for their synthetic campaigns.

Introduction: The Imperative for Amine Protection in Diamine Chemistry

Diamines are fundamental building blocks in medicinal chemistry, serving as scaffolds for a vast array of biologically active compounds. Their two nucleophilic nitrogen centers, however, present a significant synthetic challenge: how to selectively functionalize one amine in the presence of the other. Uncontrolled reactions often lead to a statistical mixture of mono-substituted, di-substituted, and unreacted starting material, resulting in low yields and arduous purification processes.

Protecting group chemistry offers an elegant solution to this problem. By temporarily masking one of the amine functionalities, a synthetic chemist can direct reactivity to the desired location, thereby achieving selective modification. The ideal protecting group should be:

-

Easy to introduce in high yield.

-

Stable to a wide range of reaction conditions.

-

Readily removable under mild conditions that do not affect other functional groups in the molecule (orthogonality).

The carboxybenzyl (Cbz) protecting group, introduced by Max Bergmann and Leonidas Zervas in 1932, has stood the test of time and remains a workhorse in organic synthesis for these very reasons.[1]

The Carboxybenzyl (Cbz) Group: A Profile

The Cbz group is a carbamate-based protecting group that effectively attenuates the nucleophilicity and basicity of an amine by delocalizing the nitrogen lone pair through resonance with the adjacent carbonyl group.[2] It is typically introduced by reacting the amine with benzyl chloroformate (Cbz-Cl) in the presence of a base.[3]

Mechanism of Cbz Protection

The protection of an amine with Cbz-Cl proceeds via a nucleophilic acyl substitution reaction. The amine's lone pair attacks the electrophilic carbonyl carbon of benzyl chloroformate. Subsequent loss of a chloride ion and deprotonation by a base yields the stable N-Cbz protected amine.[3]

Caption: Mechanism of Cbz protection of an amine.

Methods of Cbz Deprotection

One of the primary advantages of the Cbz group is the variety of methods available for its removal, allowing for strategic deprotection in the presence of other sensitive functionalities.

-

Catalytic Hydrogenolysis: This is the most common and mildest method for Cbz deprotection.[1] The Cbz-protected amine is treated with hydrogen gas in the presence of a palladium catalyst (e.g., Pd/C). The reaction cleaves the benzylic C-O bond, releasing the free amine, toluene, and carbon dioxide. This method is orthogonal to acid-labile (e.g., Boc) and base-labile (e.g., Fmoc) protecting groups.[1][4]

-

Acidic Conditions: The Cbz group can also be removed under strong acidic conditions, such as with HBr in acetic acid. However, these conditions are harsh and may not be suitable for sensitive substrates.[5]

-

Other Methods: Other less common methods include the use of Lewis acids or transfer hydrogenation.[5][6]

Caption: Cbz deprotection via catalytic hydrogenolysis.

The Crucial Challenge: Selective Mono-Cbz Protection of Diamines

Achieving selective mono-protection of a diamine is a significant hurdle, as both amino groups often exhibit similar reactivity.[7] Several strategies have been developed to address this challenge, primarily revolving around differentiating the two amine functionalities.

Statistical Control: The Use of Excess Diamine

A straightforward approach to favor mono-protection is to use a large excess of the diamine relative to the protecting group reagent (e.g., Cbz-Cl).[8] This statistically increases the probability that a molecule of the protecting group will react with an unprotected diamine molecule rather than a mono-protected one. However, this method is often impractical and wasteful, especially when dealing with expensive or synthetically complex diamines.

Kinetic vs. Thermodynamic Control

The outcome of a reaction can be governed by either kinetic or thermodynamic control. The kinetic product is the one that is formed fastest, while the thermodynamic product is the most stable.[9][10] In the context of diamine protection, by carefully controlling reaction conditions such as temperature and reaction time, it is sometimes possible to favor the formation of the mono-protected product (kinetic control) over the di-protected product. Generally, lower temperatures and shorter reaction times favor the kinetic product.[11]

The Mono-Protonation Strategy: A Powerful Approach

A highly effective and widely applicable strategy for the mono-protection of diamines involves the selective protonation of one of the amino groups.[12][13] By adding one equivalent of a strong acid (e.g., HCl), one of the amine groups is converted into its non-nucleophilic ammonium salt. The remaining free amine can then be selectively protected. Subsequent neutralization regenerates the second amine, yielding the desired mono-protected diamine. This method has been successfully applied to a variety of diamines using the Boc protecting group and the principles are directly transferable to Cbz protection.[12][13][14]

Caption: Workflow for selective mono-Cbz protection via mono-protonation.

Experimental Protocols

The following protocols are provided as a guide and may require optimization based on the specific diamine substrate and laboratory conditions.

General Protocol for Mono-Cbz Protection of a Symmetric Diamine (e.g., Ethylenediamine) via Mono-Protonation

This protocol is adapted from the well-established methods for mono-Boc protection.[13][14]

Materials:

-

Ethylenediamine

-

Methanol (anhydrous)

-

Hydrochloric acid (concentrated or as a solution in a compatible solvent)

-

Benzyl chloroformate (Cbz-Cl)

-

Sodium hydroxide (or other suitable base)

-

Dichloromethane (or other suitable extraction solvent)

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve ethylenediamine (2.0 equivalents) in anhydrous methanol.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of hydrochloric acid (1.0 equivalent) in methanol. Stir the mixture at 0 °C for 30 minutes to allow for the formation of the mono-hydrochloride salt.

-

To this stirring solution, add benzyl chloroformate (1.0 equivalent) dropwise, ensuring the temperature remains at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, remove the methanol under reduced pressure.

-

Dissolve the residue in water and basify the solution to a pH > 10 with a sodium hydroxide solution.

-

Extract the aqueous layer with dichloromethane (3 x volume).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude N-(benzyloxycarbonyl)ethylenediamine.

-

The product can be further purified by column chromatography on silica gel.

Deprotection of N-Cbz-ethylenediamine via Catalytic Hydrogenolysis

Materials:

-

N-(benzyloxycarbonyl)ethylenediamine

-

Methanol or Ethanol

-

Palladium on carbon (10% Pd/C)

-

Hydrogen gas supply (balloon or hydrogenation apparatus)

Procedure:

-

Dissolve N-(benzyloxycarbonyl)ethylenediamine in methanol in a round-bottom flask.

-

Carefully add 10% Pd/C (typically 5-10 mol% of the substrate).

-

Evacuate the flask and backfill with hydrogen gas (repeat this process three times).

-

Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure is often sufficient) at room temperature.

-

Monitor the reaction progress by TLC until the starting material is consumed.

-

Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

-

Rinse the Celite pad with methanol.

-

Concentrate the filtrate under reduced pressure to obtain the deprotected ethylenediamine.

Comparative Analysis: Cbz vs. Boc for Diamine Protection

The choice between Cbz and tert-butyloxycarbonyl (Boc), another widely used amine protecting group, depends on the overall synthetic strategy and the functional groups present in the molecule.

| Feature | Cbz (Carboxybenzyl) | Boc (tert-Butyloxycarbonyl) |

| Introduction | Benzyl chloroformate (Cbz-Cl), base | Di-tert-butyl dicarbonate (Boc)₂O, base |

| Stability | Stable to mild acid and base | Stable to base and nucleophiles |

| Deprotection | Catalytic hydrogenolysis (mild, neutral); Strong acid (harsh) | Strong acid (e.g., TFA, HCl) |

| Orthogonality | Orthogonal to acid-labile (Boc) and base-labile (Fmoc) groups | Orthogonal to hydrogenolysis-labile (Cbz) and base-labile (Fmoc) groups |

| Byproducts | Toluene, CO₂ | Isobutylene, CO₂, t-butanol |

| Crystallinity | Cbz-protected compounds are often crystalline, aiding purification[5] | Boc-protected compounds are often oils or low-melting solids |

Key Considerations for Diamine Synthesis:

-

The crystallinity of Cbz-protected diamines can be a significant advantage, facilitating purification by recrystallization and avoiding the need for chromatography.[5]

-

The mild, neutral conditions of catalytic hydrogenolysis for Cbz deprotection are highly advantageous for substrates containing acid-sensitive functional groups.[1]

-

For molecules that are sensitive to catalytic reduction (e.g., containing alkenes or alkynes), the acid-labile Boc group may be a more suitable choice.

Conclusion and Future Outlook

The carboxybenzyl protecting group remains an indispensable tool in the synthesis of complex molecules, particularly in the challenging field of diamine chemistry. Its stability, ease of introduction, and versatile deprotection options, especially the mildness of catalytic hydrogenolysis, make it a strategic choice for a wide range of synthetic applications. The mono-protonation strategy provides a robust and efficient method for achieving the selective mono-Cbz protection of both symmetric and asymmetric diamines, a critical step in the development of novel pharmaceuticals and research compounds. As the demand for structurally diverse and complex molecules continues to grow, the foundational principles of protecting group chemistry, exemplified by the enduring utility of the Cbz group, will undoubtedly continue to play a pivotal role in advancing the frontiers of chemical synthesis.

References

-

Servin, F. A., et al. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Journal of the Mexican Chemical Society, 61(1). Retrieved from [Link]

-

Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from [Link]

-

Ha, H.-J., et al. (2007). Selective Mono-BOC Protection of Diamines. Synthetic Communications, 37(5), 737-742. Retrieved from [Link]

-

Organic Chemistry Portal. (2022). Cbz-Protected Amino Groups. Retrieved from [Link]

-

Ashenhurst, J. (2018). Protecting Groups for Amines: Carbamates. Master Organic Chemistry. Retrieved from [Link]

-

Lee, D. W., Ha, H.-J., & Lee, W. K. (2007). Selective Mono-BOC Protection of Diamines. Synthetic Communications, 37(5), 737-742. Retrieved from [Link]

-

Ashenhurst, J. (n.d.). Amine Protection and Deprotection. Master Organic Chemistry. Retrieved from [Link]

-

Papakyriakou, A., et al. (2020). A Reliable Enantioselective Route to Mono-Protected N1-Cbz Piperazic Acid Building Block. Molecules, 25(24), 5985. Retrieved from [Link]

-

The Mechanism of an Organic Reaction. (2021). Adding Cbz Protecting Group Mechanism | Organic Chemistry [Video]. YouTube. Retrieved from [Link]

-

Ashenhurst, J. (2012). Thermodynamic and Kinetic Products. Master Organic Chemistry. Retrieved from [Link]

-

LibreTexts Chemistry. (2024). 14.3: Kinetic vs. Thermodynamic Control of Reactions. Retrieved from [Link]

-

Pittelkow, M., et al. (2007). Mono carbamate protection of aliphatic diamines using alkyl phenyl carbonates. Organic & Biomolecular Chemistry, 5(19), 3102-3104. Retrieved from [Link]

-

Kwon, K., Haussener, T. J., & Looper, R. E. (2015). Preparation of Mono-Cbz Protected Guanidines. Organic Syntheses, 92, 91-102. Retrieved from [Link]

-

iChemical. (n.d.). N-Cbz-ethylenediamine hydrochloride, CAS No. 72080-83-2. Retrieved from [Link]

-

Wikipedia. (n.d.). Thermodynamic and kinetic reaction control. Retrieved from [Link]

Sources

- 1. Cbz-Protected Amino Groups [organic-chemistry.org]

- 2. N-Cbz-ethylenediamine hydrochloride 97.00% | CAS: 18807-71-1 | AChemBlock [achemblock.com]

- 3. total-synthesis.com [total-synthesis.com]

- 4. pittelkow.kiku.dk [pittelkow.kiku.dk]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. MRT - Mono-Boc-Protection of Diamines [sigmaaldrich.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]

- 11. reddit.com [reddit.com]

- 12. General Method for Selective Mono-Boc Protection of Diamines and Thereof [scielo.org.mx]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

Key characteristics of the benzyloxycarbonyl (Cbz) protecting group

An In-Depth Technical Guide to the Benzyloxycarbonyl (Cbz) Protecting Group

Executive Summary

The introduction of the benzyloxycarbonyl (Cbz or Z) protecting group in 1932 by Max Bergmann and Leonidas Zervas was a revolutionary event that transformed the field of organic synthesis, particularly in peptide chemistry.[1][2] Before this innovation, the synthesis of peptides with a defined sequence was largely impossible due to the uncontrolled polymerization of amino acids.[2] The Cbz group provided the first reliable method to temporarily mask the nucleophilicity of an amine, enabling chemists to control reaction sequences with precision. This guide offers a comprehensive technical overview of the Cbz group, detailing its core characteristics, mechanisms of installation and cleavage, and its strategic role in modern multi-step synthesis for researchers, scientists, and drug development professionals.

A Foundational Innovation in Chemical Synthesis

The primary challenge in peptide synthesis was the bifunctional nature of amino acids, which possess both a nucleophilic amino group and an electrophilic carboxylic acid group.[2] Attempts to form a peptide bond would invariably lead to a mixture of unwanted polymers. The Cbz group solved this by converting the highly reactive amine into a significantly less nucleophilic carbamate, thereby preventing self-polymerization.[2] This allowed for the selective activation of the carboxylic acid group for coupling, followed by the removal of the Cbz group to reveal the amine for the next coupling step. This elegant concept laid the groundwork for modern solid-phase peptide synthesis and the development of other critical protecting groups.[3]

Core Characteristics of the Cbz Group

The utility of the Cbz group is derived from a unique combination of stability and selective lability. It is easily introduced, robust enough to withstand a variety of reaction conditions, and can be removed cleanly under specific, mild conditions.

Chemical Structure and Properties

The benzyloxycarbonyl group is introduced by reacting an amine with benzyl chloroformate (Cbz-Cl).[1][3] The resulting carbamate structure effectively delocalizes the nitrogen's lone pair of electrons, significantly reducing its basicity and nucleophilicity.[1][4] A key advantage of Cbz protection is that it often enhances the crystallinity of the protected compound, which facilitates purification by recrystallization.[5]

Experimental Protocol: Cbz Protection via Schotten-Baumann Conditions

This protocol is a representative method for the N-protection of an amino acid. [2]

-

Dissolution: Dissolve the amino acid (1.0 equivalent) in a 1 M aqueous solution of sodium carbonate (2.5 equivalents) in a flask, cooling the mixture in an ice bath (0-5 °C).

-

Reagent Addition: While stirring vigorously, add benzyl chloroformate (1.1 equivalents) dropwise. It is critical to maintain the low temperature to minimize hydrolysis of the Cbz-Cl.

-

Reaction: Allow the mixture to slowly warm to room temperature and continue stirring for 2-4 hours. Monitor the reaction's progress using thin-layer chromatography (TLC).

-

Work-up: Transfer the reaction mixture to a separatory funnel and wash with diethyl ether to remove unreacted benzyl chloroformate and other nonpolar impurities.

-

Acidification: Cool the remaining aqueous layer in an ice bath and carefully acidify to pH 2 using 1 M HCl. The Cbz-protected amino acid, being less water-soluble, will precipitate or form an oil.

-

Extraction & Isolation: Extract the product with an appropriate organic solvent, such as ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the final product.

The Chemistry of Cbz Deprotection: Cleavage

The true elegance of the Cbz group lies in the variety and selectivity of methods available for its removal. The choice of deprotection strategy is dictated by the presence of other functional groups within the molecule.

Catalytic Hydrogenolysis

This is the most common and mildest method for Cbz cleavage. [3][5]The reaction involves the use of hydrogen gas and a palladium catalyst, typically supported on carbon (Pd/C).

-

Mechanism: The process involves the oxidative addition of the benzyl C-O bond to the palladium surface, followed by hydrogenolysis, which cleaves the bond. The resulting unstable carbamic acid spontaneously decarboxylates to release the free amine, carbon dioxide, and toluene. [6]* Causality: This method is highly effective because the benzylic C-O bond is particularly susceptible to hydrogenolysis. Its mild, neutral pH conditions ensure that acid or base-sensitive functional groups remain intact. [3]

Catalytic Transfer Hydrogenation (CTH)

CTH serves as a safer and more convenient alternative to using flammable hydrogen gas, especially on a large scale. [7]This method uses a hydrogen donor molecule to generate hydrogen in situ. [7][8]

-

Common Hydrogen Donors: Ammonium formate (HCO₂NH₄), 1,4-cyclohexadiene, and triethylsilane are frequently used in combination with a Pd/C catalyst. [7][9]* Advantages: CTH avoids the need for specialized high-pressure hydrogenation equipment and mitigates the risks associated with handling H₂ gas. [7]The reactions are often faster and highly efficient.

Acidic Cleavage

While hydrogenolysis is preferred for its mildness, it is not suitable for molecules containing other reducible groups (e.g., alkenes, alkynes, some sulfur-containing residues). In such cases, strong acidic conditions can be employed.

-

Reagents: A solution of hydrogen bromide in acetic acid (HBr/AcOH) is a classic reagent for this purpose. [5]Lewis acids, such as AlCl₃ in hexafluoroisopropanol (HFIP), have also been reported as effective. [5][10]* Mechanism: The reaction proceeds via protonation of the carbamate's carbonyl oxygen, followed by nucleophilic attack (e.g., by Br⁻) on the benzylic carbon (Sₙ2) or formation of a stable benzyl cation (Sₙ1), which is then trapped. [6]* Limitations: These conditions are harsh and not compatible with other acid-sensitive protecting groups like Boc. [6][11]

Comparison of Deprotection Methodologies

| Method | Reagents | Conditions | Advantages | Disadvantages | Incompatible Groups |

| Catalytic Hydrogenolysis | H₂ (gas), Pd/C | Neutral, RT, 1 atm | Very mild, clean byproducts, high yield. [3] | Flammable H₂ gas, requires catalyst filtration, slow for hindered substrates. [7] | Alkenes, alkynes, benzyl ethers, nitro groups, some sulfur compounds. |

| Catalytic Transfer Hydrogenation (CTH) | Pd/C, Ammonium Formate or Cyclohexadiene | Neutral, RT-reflux | No H₂ gas needed, often faster than direct hydrogenation. [7][8] | Requires removal of donor byproducts. | Same as hydrogenolysis. |

| Strong Acidolysis | HBr in Acetic Acid | Strongly acidic, RT | Effective when hydrogenolysis is not an option, metal-free. [5][11] | Harsh conditions, not orthogonal to acid-labile groups (Boc). [6] | Acid-sensitive groups, Boc, Trt. |

| Lewis Acidolysis | AlCl₃, HFIP | Acidic, RT | Mild, metal-free, good functional group tolerance. [7][10] | Requires stoichiometric Lewis acid, workup can be complex. | Highly acid-labile groups. |

Orthogonality: The Key to Complex Synthesis

In the synthesis of complex molecules like pharmaceuticals or large peptides, multiple protecting groups are often required. Orthogonal protecting groups are those that can be removed under distinct reaction conditions without affecting the others. [3]The Cbz group is a cornerstone of this strategy.

The Cbz group's hydrogenolytic lability makes it perfectly orthogonal to the acid-labile tert-butyloxycarbonyl (Boc) group and the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group. [2][3]This three-pronged system allows a synthetic chemist to selectively unmask different amines on a complex scaffold at will, enabling the precise construction of intricate molecular architectures.

Sources

- 1. Benzyl chloroformate - Wikipedia [en.wikipedia.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. m.youtube.com [m.youtube.com]

- 5. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]

- 6. total-synthesis.com [total-synthesis.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Cbz-Protected Amino Groups [organic-chemistry.org]

- 11. tdcommons.org [tdcommons.org]

The Enduring Legacy of the Cbz Group: A Technical Guide to Amine Protection in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

In the intricate world of organic synthesis, the ability to selectively mask and unmask reactive functional groups is paramount. This principle is nowhere more critical than in the assembly of complex molecules such as peptides, natural products, and pharmaceuticals, where the nucleophilic nature of amines necessitates a robust yet reversible means of protection. Among the arsenal of amine protecting groups, the benzyloxycarbonyl (Cbz or Z) group stands as a cornerstone, a testament to its discovery by Max Bergmann and Leonidas Zervas in 1932, which revolutionized peptide synthesis.[1] This guide offers an in-depth exploration of the Cbz group, from its fundamental principles to its practical applications, providing the technical insights necessary for its successful implementation in modern organic synthesis.

The Strategic Value of the Cbz Group: More Than Just a Protecting Group

The enduring prevalence of the Cbz group is not accidental; it stems from a unique combination of stability, ease of introduction, and versatile yet specific deprotection methods.[2][3] Unlike acid-labile groups like tert-butyloxycarbonyl (Boc) or base-labile groups like 9-fluorenylmethyloxycarbonyl (Fmoc), the Cbz group offers a distinct orthogonality, primarily being susceptible to cleavage by catalytic hydrogenation.[1][4][5] This orthogonality is the linchpin of complex synthetic strategies, allowing for the selective deprotection of one amine in the presence of others protected by different means.[1][5]

Furthermore, the introduction of the Cbz group often imparts crystallinity to the protected compound, facilitating purification by recrystallization, a significant advantage in both laboratory-scale and industrial applications.[6] Its stability to a wide range of non-reducing reaction conditions allows for extensive synthetic manipulations on other parts of the molecule without jeopardizing the protected amine.

The Art of Introduction: Synthesizing Cbz-Protected Amines

The most common method for the introduction of the Cbz group is the reaction of an amine with benzyl chloroformate (Cbz-Cl) under basic conditions, a classic example of a Schotten-Baumann reaction.[1] The choice of base and reaction conditions can be tailored to the specific substrate, particularly when dealing with sensitive functionalities or challenging steric environments.

Mechanism of Cbz Protection

The reaction proceeds via a nucleophilic acyl substitution mechanism. The amine nitrogen attacks the electrophilic carbonyl carbon of benzyl chloroformate, leading to the formation of a tetrahedral intermediate. Subsequent collapse of this intermediate expels a chloride ion, and the protonated carbamate is neutralized by the base to afford the stable Cbz-protected amine.

Figure 1: Mechanism of Cbz Protection.

Experimental Protocol: Cbz Protection of an Amino Acid (Schotten-Baumann Conditions)

This protocol provides a general procedure for the Cbz protection of an amino acid, a common first step in peptide synthesis.

Materials:

-

Amino acid (1.0 eq)

-

1 M Sodium carbonate (Na₂CO₃) solution (2.5 eq)

-

Benzyl chloroformate (Cbz-Cl) (1.1 eq)

-

Diethyl ether

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate or Dichloromethane

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolution: In a flask cooled in an ice bath, dissolve the amino acid in the 1 M sodium carbonate solution.

-

Addition of Cbz-Cl: While vigorously stirring the solution, add benzyl chloroformate dropwise, ensuring the temperature is maintained below 5 °C. The reaction is exothermic, and slow addition is crucial to prevent side reactions and decomposition of the reagent.

-

Reaction: Allow the mixture to warm to room temperature and continue stirring for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Transfer the reaction mixture to a separatory funnel and wash with diethyl ether to remove any unreacted benzyl chloroformate and other non-polar impurities.

-

Acidification: Cool the aqueous layer in an ice bath and carefully acidify to a pH of 2 with 1 M HCl. The Cbz-protected amino acid will precipitate out of the solution.

-

Extraction: Extract the product with a suitable organic solvent such as ethyl acetate or dichloromethane (3 x volume of the aqueous layer).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the Cbz-protected amino acid.[3]

Troubleshooting:

-

Low Yield: Ensure the pH of the aqueous solution remains basic during the addition of Cbz-Cl. Inadequate base can lead to the neutralization of the amine starting material by the HCl generated. For some amino acids, using a mixed base buffer system (e.g., Na₂CO₃:NaHCO₃ = 2:1) can help maintain the optimal pH range of 8-10.[6]

-

Racemization: For chiral amino acids, maintaining a low temperature and avoiding excessively high pH can minimize the risk of racemization.[6]

-

Oily Product: If the product does not crystallize upon acidification, it may be necessary to perform a thorough extraction and purification by column chromatography.

The Crucial Step of Deprotection: Liberating the Amine

The true utility of the Cbz group lies in the diverse and chemoselective methods available for its removal. The choice of deprotection strategy is dictated by the overall molecular architecture and the presence of other sensitive functional groups.

Catalytic Hydrogenolysis: The Workhorse Method

The most common and mildest method for Cbz deprotection is catalytic hydrogenolysis.[1] This reaction involves the use of a palladium catalyst, typically palladium on carbon (Pd/C), and a hydrogen source. The reaction proceeds at room temperature and atmospheric pressure, and the byproducts, toluene and carbon dioxide, are volatile and easily removed.[1]

Mechanism of Hydrogenolytic Cleavage: The reaction occurs on the surface of the palladium catalyst. The benzyl C-O bond is reductively cleaved by hydrogen, generating an unstable carbamic acid intermediate which spontaneously decarboxylates to release the free amine and carbon dioxide.

Figure 2: Cbz Deprotection by Catalytic Hydrogenolysis.

Experimental Protocol: Catalytic Hydrogenolysis of a Cbz-Protected Amine

Safety Note: Palladium on carbon can be pyrophoric, especially after filtration when it is dry and exposed to air. Always handle the catalyst with care in a well-ventilated fume hood and keep it wet with solvent until it is safely quenched.

Materials:

-

Cbz-protected amine (1.0 eq)

-

10% Palladium on carbon (Pd/C) (5-10 mol%)

-

Methanol or Ethanol

-

Hydrogen source (balloon or hydrogenation apparatus)

-

Celite

Procedure:

-

Setup: In a flask equipped with a magnetic stir bar, dissolve the Cbz-protected compound in methanol or ethanol.

-

Catalyst Addition: Carefully add the 10% Pd/C catalyst to the solution.

-

Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas. Repeat this process three times to ensure an inert atmosphere. Maintain a positive pressure of hydrogen using a balloon or by connecting to a regulated hydrogen source.

-

Reaction: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by TLC.

-

Filtration: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. It is crucial to keep the Celite pad wet with the solvent during filtration to prevent the catalyst from igniting.

-

Concentration: Concentrate the filtrate under reduced pressure to yield the deprotected amine.[3]

Catalytic Transfer Hydrogenation: An Alternative Hydrogen Source

For laboratories not equipped for handling hydrogen gas, catalytic transfer hydrogenation offers a convenient alternative. In this method, a hydrogen donor such as ammonium formate, formic acid, or cyclohexadiene is used in conjunction with the palladium catalyst.

Experimental Protocol: Catalytic Transfer Hydrogenation using Ammonium Formate

Materials:

-

Cbz-protected amine (1.0 eq)

-

10% Palladium on carbon (Pd/C) (5-10 mol%)

-

Ammonium formate (HCOONH₄) (3-5 eq)

-

Methanol or Ethanol

Procedure:

-

Dissolution: Dissolve the Cbz-protected amine in methanol or ethanol.

-

Reagent Addition: Add the 10% Pd/C catalyst followed by ammonium formate.

-

Reaction: Stir the mixture at room temperature or with gentle heating (reflux). Monitor the reaction by TLC.

-

Filtration and Concentration: Upon completion, filter the reaction mixture through Celite and concentrate the filtrate under reduced pressure.

Acidic Cleavage: For Hydrogenation-Sensitive Substrates

In cases where the substrate contains functional groups that are sensitive to reduction, such as alkenes, alkynes, or certain aromatic systems, acidic cleavage provides a valuable alternative. A common reagent for this purpose is a solution of hydrogen bromide in acetic acid (HBr/AcOH).[6]

Mechanism of Acidic Cleavage: The reaction proceeds via protonation of the carbamate oxygen, followed by nucleophilic attack of the bromide ion on the benzylic carbon (an SN2-type displacement) or by the formation of a benzyl cation (an SN1-type mechanism), which is then trapped by a nucleophile. The resulting carbamic acid then decarboxylates.

Experimental Protocol: Cbz Deprotection with HBr in Acetic Acid

Safety Note: Hydrogen bromide in acetic acid is highly corrosive and should be handled with appropriate personal protective equipment in a fume hood.

Materials:

-

Cbz-protected compound (1.0 eq)

-

33% HBr in acetic acid

-

Glacial acetic acid

-

Diethyl ether

Procedure:

-

Dissolution: Dissolve the Cbz-protected compound in glacial acetic acid.

-

Reagent Addition: Add the solution of 33% HBr in acetic acid.

-

Reaction: Stir the mixture at room temperature for 2 to 16 hours. Monitor the reaction by TLC.

-

Work-up: Upon completion, the product can often be precipitated by the addition of diethyl ether. The resulting salt can be collected by filtration and washed with ether.

Navigating the Nuances: Orthogonality and Chemoselectivity

The strategic power of the Cbz group is most evident in the context of multi-step syntheses involving multiple protecting groups. Its stability to the acidic and basic conditions used to remove Boc and Fmoc groups, respectively, makes it an ideal orthogonal partner in peptide synthesis and the synthesis of complex natural products.[1][5]

Figure 3: Orthogonal Deprotection Strategy.

For instance, in the total synthesis of a complex natural product, a synthetic intermediate may possess multiple amine functionalities. By protecting one with Cbz, another with Boc, and a third with Fmoc, each can be selectively deprotected at a specific stage of the synthesis to allow for further elaboration without affecting the others. This level of control is essential for achieving high yields and minimizing the formation of side products in lengthy synthetic sequences.

Chemoselectivity can also be achieved within Cbz deprotection itself. For example, while catalytic hydrogenation is generally very efficient, certain catalyst and solvent systems can be tuned to selectively deprotect a Cbz group in the presence of other reducible functionalities. In some cases, the use of catalyst poisons can prevent the reduction of sensitive groups like benzyl ethers while still allowing for Cbz cleavage.[7]

Data-Driven Decisions: A Comparative Overview

The selection of a protection and deprotection strategy should be guided by empirical data. The following tables provide a summary of representative yields and conditions for Cbz protection and deprotection.

Table 1: Representative Yields for Cbz Protection of Various Amines

| Amine Substrate | Reagents and Conditions | Yield (%) | Reference |

| Glycine | Cbz-Cl, aq. Na₂CO₃, 0 °C | >90 | [3] |

| Alanine | Cbz-Cl, aq. NaOH, 0 °C | ~95 | [3] |

| Phenylalanine | Cbz-Cl, aq. NaHCO₃, rt | >90 | [3] |

| Benzylamine | Cbz-Cl, Et₃N, CH₂Cl₂, 0 °C to rt | ~98 | [3] |

| Aniline | Cbz-Cl, Pyridine, CH₂Cl₂, 0 °C | ~92 | [3] |

Table 2: Comparison of Cbz Deprotection Methods and Yields

| Cbz-Protected Substrate | Deprotection Method and Reagents | Yield (%) | Reference |

| Cbz-Glycine | H₂ (1 atm), 10% Pd/C, MeOH, rt | >95 | [3] |

| Cbz-Alanine | H₂ (1 atm), 10% Pd/C, EtOH, rt | >95 | [3] |

| Cbz-Phenylalanine | HBr (33% in AcOH), rt | ~90 | [3] |

| Cbz-Leucine | Transfer Hydrogenolysis (HCOONH₄, Pd/C), MeOH, reflux | >90 | [3] |

| Cbz-Protected Peptide | Na / liq. NH₃ | ~85 | [3] |

Conclusion: A Timeless Tool for Modern Synthesis

The benzyloxycarbonyl group, born out of the necessity to control the reactivity of amines in peptide synthesis, has evolved into an indispensable tool for organic chemists across all disciplines. Its robust nature, coupled with a diverse and orthogonal set of deprotection methods, ensures its continued relevance in the synthesis of increasingly complex and valuable molecules. By understanding the underlying principles of its application and leveraging the wealth of empirical knowledge accumulated over nearly a century, researchers can confidently employ the Cbz group to navigate the challenges of modern organic synthesis and unlock new frontiers in drug discovery and materials science.

References

-

Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism – Total Synthesis. Total Synthesis. [Link]

-

Cbz-Protected Amino Groups - Organic Chemistry Portal. Organic Chemistry Portal. [Link]

-

A Reliable Enantioselective Route to Mono-Protected N1-Cbz Piperazic Acid Building Block. Molecules. 2020, 25(24), 5945. [Link]

-

16-Step Scalable Chemoenzymatic Synthesis of Tetrodotoxin. Journal of the American Chemical Society. 2022, 144(3), 1245–1250. [Link]

-

Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism – Total Synthesis. Total Synthesis. [Link]

-

Protecting Groups for Amines: Carbamates - Master Organic Chemistry. Master Organic Chemistry. [Link]

Sources

- 1. total-synthesis.com [total-synthesis.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. glaserr.missouri.edu [glaserr.missouri.edu]

- 6. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]

- 7. Cbz-Protected Amino Groups [organic-chemistry.org]

Methodological & Application

Navigating the Final Step: A Comprehensive Guide to Cbz Deprotection of 1-Cbz-Amino-3-methylaminopropane Hydrochloride

Introduction: The Critical Role of Amine Deprotection in Synthesis

In the intricate landscape of pharmaceutical and fine chemical synthesis, the strategic use of protecting groups is paramount. Among these, the Carboxybenzyl (Cbz or Z) group stands as a venerable and widely employed guardian of amine functionalities. Its stability under a range of conditions and susceptibility to specific cleavage methods make it an invaluable tool for chemists. This guide provides an in-depth exploration of the methodologies for the deprotection of a key intermediate, 1-Cbz-Amino-3-methylaminopropane hydrochloride, a substrate featuring both a primary and a secondary amine.

The presence of a hydrochloride salt and a second, more nucleophilic, secondary amine in the target molecule introduces specific challenges and considerations that dictate the choice of an optimal deprotection strategy. This document is intended for researchers, scientists, and drug development professionals, offering not only detailed protocols but also the underlying mechanistic principles, comparative analyses, and troubleshooting guidance to ensure successful and efficient synthesis of the desired diamine.

Choosing Your Path: A Comparative Overview of Cbz Deprotection Strategies

The selection of a Cbz deprotection method is a critical decision influenced by factors such as the substrate's functional group tolerance, scalability, safety considerations, and the desired final salt form of the product. For 1-Cbz-Amino-3-methylaminopropane hydrochloride, three primary strategies warrant consideration: Catalytic Hydrogenation, Transfer Hydrogenation, and Acid-Mediated Cleavage.

| Method | Key Reagents | Advantages | Disadvantages |

| Catalytic Hydrogenation | H₂, Pd/C | Clean reaction, high yield, neutral conditions | Requires specialized high-pressure equipment, pyrophoric catalyst, potential for catalyst poisoning |

| Transfer Hydrogenation | Ammonium formate, Pd/C | Avoids use of gaseous hydrogen, milder conditions | May require elevated temperatures, removal of formate salts |

| Acid-Mediated Cleavage | HBr in Acetic Acid | Metal-free, rapid reaction | Harsh acidic conditions, potential for side reactions |

Method 1: Catalytic Hydrogenation - The Classic Approach

Catalytic hydrogenation is the most common and often cleanest method for Cbz deprotection.[1][2] The reaction proceeds via the hydrogenolysis of the benzylic C-O bond on the surface of a palladium catalyst, liberating the free amine, toluene, and carbon dioxide.

Mechanism of Catalytic Hydrogenation

Diagram 1: Catalytic Hydrogenation Mechanism.

Substrate Consideration: The Hydrochloride Salt

The presence of the hydrochloride salt on the methylamino group necessitates careful consideration. While some hydrogenations can proceed in the presence of acid, it is often advantageous to neutralize the salt to the free base prior to the reaction. This can prevent potential catalyst inhibition or side reactions. A weak inorganic base like sodium bicarbonate or an organic base such as triethylamine can be employed. Alternatively, the reaction can be run in a protic solvent like methanol, which can help to solvate the salt.

Detailed Protocol for Catalytic Hydrogenation

Materials:

-

1-Cbz-Amino-3-methylaminopropane hydrochloride

-

10% Palladium on carbon (Pd/C), 50% wet

-

Methanol (MeOH)

-

Sodium bicarbonate (optional)

-

Hydrogenation vessel (e.g., Parr shaker)

-

Celite® for filtration

Procedure:

-

Neutralization (Optional): Dissolve 1-Cbz-Amino-3-methylaminopropane hydrochloride (1.0 eq) in methanol. Add sodium bicarbonate (1.1 eq) and stir for 30 minutes. The formation of a salt precipitate may be observed.

-

Catalyst Addition: To the methanolic solution (or suspension), carefully add 10% Pd/C (5-10 mol% by weight of the substrate) under an inert atmosphere (e.g., nitrogen or argon).

-

Hydrogenation: Secure the reaction flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (repeat 3 times). Pressurize the vessel with hydrogen to the desired pressure (typically 1-4 atm).

-

Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas.

-

Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad with methanol to ensure complete recovery of the product. Safety Note: The Celite pad with the catalyst is pyrophoric and should be kept wet and disposed of properly.

-

Isolation: Concentrate the filtrate under reduced pressure to yield the crude 1-amino-3-methylaminopropane. The product may be further purified by distillation or crystallization if necessary.

Method 2: Transfer Hydrogenation - A Safer Alternative

Transfer hydrogenation offers a convenient and safer alternative to using pressurized hydrogen gas, making it more amenable to standard laboratory setups.[3] In this method, a hydrogen donor, such as ammonium formate, transfers hydrogen to the substrate in the presence of a palladium catalyst.

Detailed Protocol for Transfer Hydrogenation

Materials:

-

1-Cbz-Amino-3-methylaminopropane hydrochloride

-

10% Palladium on carbon (Pd/C), 50% wet

-

Ammonium formate

-

Methanol (MeOH)

-

Celite® for filtration

Procedure:

-

Reaction Setup: Dissolve 1-Cbz-Amino-3-methylaminopropane hydrochloride (1.0 eq) in methanol in a round-bottom flask.

-

Reagent Addition: Add 10% Pd/C (5-10 mol% by weight of the substrate) to the solution. Then, add ammonium formate (3-5 eq) in portions. An exothermic reaction may be observed.

-

Reaction: Stir the mixture at room temperature or with gentle heating (40-50 °C) to facilitate the reaction.

-

Monitoring: Monitor the progress of the reaction by TLC or LC-MS.

-

Work-up and Isolation: Follow the same work-up and isolation procedure as described for catalytic hydrogenation, ensuring the complete removal of the palladium catalyst and formate salts. An aqueous work-up may be necessary to remove residual ammonium formate.

Method 3: Acid-Mediated Cleavage - The Metal-Free Option

For substrates that are sensitive to catalytic conditions or when a metal-free process is desired, acidic cleavage is a powerful alternative.[4] A common reagent for this is a solution of hydrogen bromide in acetic acid.

Mechanism of Acidic Cleavage

Diagram 2: Acid-Mediated Cbz Deprotection Mechanism.

Detailed Protocol for Acid-Mediated Cleavage

Materials:

-

1-Cbz-Amino-3-methylaminopropane hydrochloride

-

33% Hydrogen bromide in acetic acid

-

Diethyl ether

Procedure:

-

Reaction Setup: To a solution of 1-Cbz-Amino-3-methylaminopropane hydrochloride (1.0 eq) in a minimal amount of acetic acid, add a solution of 33% HBr in acetic acid (2-3 eq) at 0 °C.

-

Reaction: Stir the reaction mixture at room temperature for 1-2 hours.

-

Monitoring: Monitor the reaction by TLC or LC-MS.

-

Work-up: Upon completion, precipitate the product by adding the reaction mixture to a large volume of cold diethyl ether.

-

Isolation: Collect the precipitate by filtration, wash with diethyl ether, and dry under vacuum to yield the diamine as its hydrobromide salt.

Troubleshooting and Key Considerations

| Issue | Potential Cause | Suggested Solution |

| Incomplete Reaction (Catalytic Methods) | - Catalyst poisoning (e.g., by sulfur-containing impurities) - Insufficient hydrogen pressure or donor - Poor quality catalyst | - Use a fresh batch of catalyst. - Increase hydrogen pressure or add more hydrogen donor. - Consider using a more active catalyst like Pearlman's catalyst (Pd(OH)₂/C). |

| Formation of N-methylated byproduct | Over-reduction in the presence of formaldehyde (from methanol solvent). | Use ethanol as the solvent. |

| Low Yield | - Incomplete reaction - Product loss during work-up (especially for polar diamines) | - Ensure complete reaction by monitoring. - Minimize aqueous extractions; consider direct crystallization or salt formation for isolation. |

| Difficulty in Catalyst Removal | Fine catalyst particles passing through the filter. | Use a finer filter aid (e.g., a double layer of Celite) or consider centrifugation followed by decantation. |

Safety First: Handling Reagents and Equipment

-

Palladium on Carbon (Pd/C): This catalyst is pyrophoric, especially when dry and exposed to air.[5] Always handle it in a wet form and under an inert atmosphere. Never add dry catalyst to a flammable solvent in the presence of air. Spent catalyst on filter paper should be kept wet and disposed of according to institutional guidelines.

-

Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air. Use a well-maintained hydrogenation apparatus in a properly ventilated fume hood.

-

HBr in Acetic Acid: This reagent is highly corrosive and causes severe burns. Handle with appropriate personal protective equipment (gloves, goggles, lab coat) in a fume hood.

Analytical Monitoring of the Deprotection

-

Thin-Layer Chromatography (TLC): A simple and effective way to monitor the reaction. A typical eluent system would be a mixture of dichloromethane, methanol, and ammonium hydroxide (e.g., 80:18:2). The Cbz-protected starting material will have a higher Rf value than the more polar diamine product.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): Provides a more definitive analysis of the reaction progress. It allows for the detection of the starting material, the desired product, and any potential byproducts by their respective mass-to-charge ratios.

Conclusion

The successful deprotection of 1-Cbz-Amino-3-methylaminopropane hydrochloride is a critical step in many synthetic routes. By understanding the nuances of the available methods—catalytic hydrogenation, transfer hydrogenation, and acidic cleavage—and by carefully considering the nature of the substrate, researchers can select and execute the optimal strategy. This guide provides the foundational knowledge and practical protocols to navigate this transformation with confidence, ensuring high yields of the desired diamine while maintaining a strong commitment to safety and efficiency in the laboratory.

References

-

Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. [Link]

-

Master Organic Chemistry. Amine Protection and Deprotection. [Link]

-

ResearchGate. Cbz deprotection conditions: screening of catalysts and sources of H2. [Link]

-

Biotage. How should I purify a complex, polar, amide reaction mixture? [Link]

- Google Patents.

-

Organic Chemistry Portal. Cbz-Protected Amino Groups. [Link]

-

Technical Disclosure Commons. Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. [Link]

-

Semantic Scholar. A convenient protocol for the deprotection of N-benzyloxycarbonyl (Cbz) and benzyl ester groups. [Link]

-

ACS Publications. Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. [Link]

-

The Sarpong Group. Standard Operating Procedures. [Link]

-

ResearchGate. How can i remove palladium Pd catalyst easily? [Link]

-

University of California, San Diego. LCSS: PALLADIUM ON CARBON. [Link]

-

PubMed. Determination of total and free carbamazepine and the principal metabolites in serum by high-performance liquid chromatography with photodiode-array detection. [Link]

-

ResearchGate. How can we deprotect the cbz and benzyl protection simultaneously if hydrogenation with Pd/C does not work due to sulphur poisoning of Pd/C? [Link]

-

Sciencemadness.org. Removal of leached Palladium from reaction product. [Link]

Sources

Application Note: A Stability-Indicating HPLC Method for the Analysis of 1-Cbz-Amino-3-methylaminopropane Hydrochloride

Abstract

This application note presents a detailed, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 1-Cbz-Amino-3-methylaminopropane hydrochloride. The developed method is suitable for the determination of the active pharmaceutical ingredient (API) and for the separation of its degradation products. This document provides a comprehensive guide for researchers, scientists, and drug development professionals, covering the rationale behind the method development, a complete protocol, and validation considerations based on ICH guidelines.

Introduction

1-Cbz-Amino-3-methylaminopropane hydrochloride is a chemical intermediate featuring a carbobenzyloxy (Cbz) protected primary amine and a secondary amine hydrochloride salt. The Cbz group is a common amine protecting group in multi-step organic synthesis, particularly in peptide chemistry.[][2] Accurate quantification and impurity profiling of such intermediates are critical for ensuring the quality and consistency of downstream processes and the final drug substance. The presence of both a hydrophobic Cbz group and a polar amine hydrochloride moiety gives the molecule unique chromatographic characteristics that require careful method development.